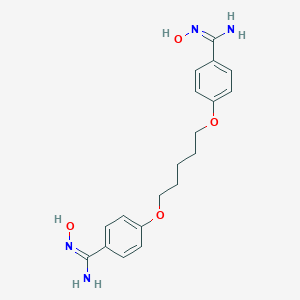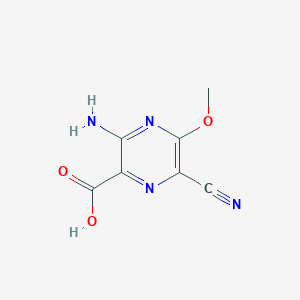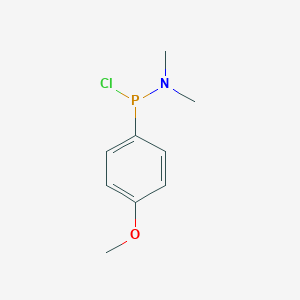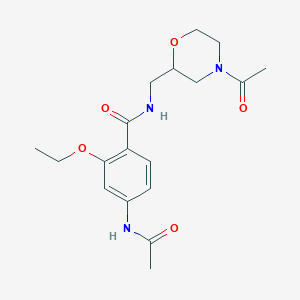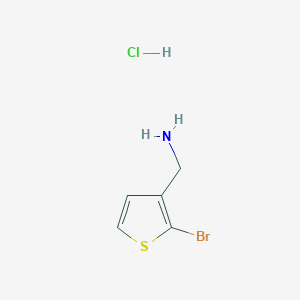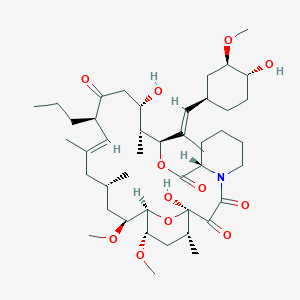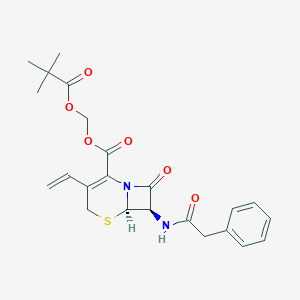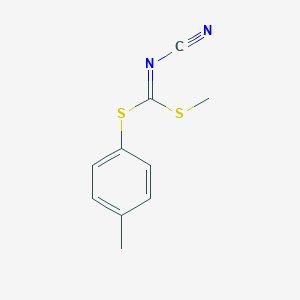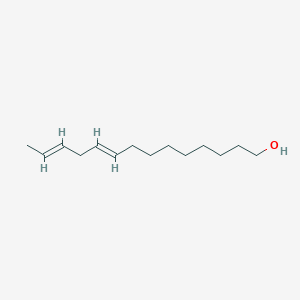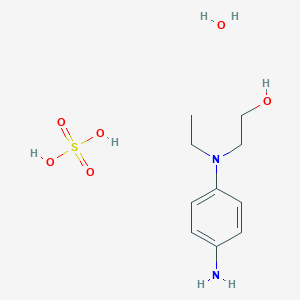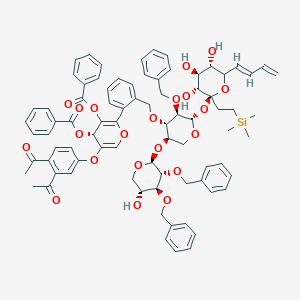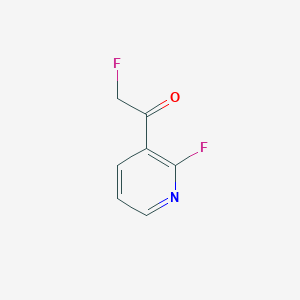
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone, also known as FPE, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties and potential applications. FPE is a ketone that contains a pyridine ring with two fluorine atoms attached to it. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone exerts its inhibitory activity against enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its catalytic function. The binding of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone to the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The exact mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone against different enzymes is still under investigation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone have been studied extensively. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has also been shown to have anti-inflammatory and antioxidant effects. These effects are mediated by the inhibition of enzymes involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has several advantages as a research tool. It is a potent inhibitor of several enzymes, and its synthesis is relatively simple and yields high amounts of the compound. However, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone also has some limitations. It is a relatively new compound, and its mechanism of action against different enzymes is still under investigation. Additionally, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has not been extensively studied for its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone. One of the most significant directions is the development of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a therapeutic agent for neurological disorders. The exact mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone against different enzymes needs to be elucidated to optimize its therapeutic potential. Additionally, the toxicity and pharmacokinetics of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone need to be studied to ensure its safety for human use. Other future directions include the synthesis of analogs of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone with improved potency and selectivity against different enzymes and the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a research tool in other scientific fields, such as biochemistry and pharmacology.
Conclusion:
In conclusion, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is a fluorinated compound that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has the potential to be developed into a therapeutic agent for neurological disorders, and its future directions include the development of analogs with improved potency and selectivity and the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone as a research tool in other scientific fields.
Méthodes De Synthèse
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone involves the reaction of 2-fluoropyridine-3-carboxaldehyde with ethyl trifluoroacetate in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is typically high. Other methods of synthesizing 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone have also been reported, including the reaction of 2-fluoropyridine-3-carboxaldehyde with ethyl 2,2,2-trifluoroacetate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone is in the field of medicinal chemistry. 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has been shown to have potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, including Alzheimer's disease and Parkinson's disease. Therefore, 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone has the potential to be developed into a therapeutic agent for these diseases.
Propriétés
Numéro CAS |
145005-30-7 |
|---|---|
Nom du produit |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanone |
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
Clé InChI |
OAIVNSARJWCVIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(=O)CF |
SMILES canonique |
C1=CC(=C(N=C1)F)C(=O)CF |
Synonymes |
Ethanone, 2-fluoro-1-(2-fluoro-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



